synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and targeted functionalization, such as the introduction of a bromine atom, opens extensive possibilities for further molecular elaboration via cross-coupling reactions.[1][2] This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices and establishing a self-validating framework for synthesis and analysis. We will detail a robust two-step synthetic sequence involving the formation of the pyrazole core followed by regioselective bromination, and outline a multi-technique analytical workflow to ensure the unequivocal confirmation of the target compound's structure and purity.
Strategic Approach to Synthesis
The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole is most effectively approached via a two-stage process. This strategy ensures high yields and purity by first constructing the core heterocyclic system and then introducing the halogen at a specific position.
-
Stage 1: Pyrazole Ring Formation. The initial and foundational step is the construction of the 1-ethyl-3-methyl-1H-pyrazole ring. This is classically achieved through the condensation reaction between a β-dicarbonyl compound, in this case, pentane-2,4-dione, and a substituted hydrazine, ethylhydrazine. This reaction is a cornerstone of heterocyclic chemistry, reliably forming the stable five-membered pyrazole ring.[1]
-
Stage 2: Regioselective Bromination. With the pyrazole core assembled, the next critical step is the introduction of the bromine atom. The choice of brominating agent is paramount for controlling regioselectivity. While elemental bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[3][4] NBS acts as a source of an electrophilic bromine ("Br+") under mild conditions, which is crucial for selectively functionalizing the electron-rich pyrazole ring. The reaction typically proceeds with high regioselectivity, targeting the C5 position due to the directing effects of the N-ethyl and C3-methyl substituents.[5]
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, where successful completion of each step is verified before proceeding.
Protocol 2.1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
-
Rationale: This step builds the foundational heterocyclic scaffold. Using ethylhydrazine sulfate with a base like sodium carbonate generates the free ethylhydrazine in situ for the condensation with pentane-2,4-dione. Acetic acid serves as a suitable acidic catalyst and solvent for this cyclization.
-
Materials:
-
Ethylhydrazine sulfate
-
Pentane-2,4-dione
-
Sodium carbonate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine sulfate (15.0 g, 0.104 mol) and sodium carbonate (11.0 g, 0.104 mol) to glacial acetic acid (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add pentane-2,4-dione (10.4 g, 0.104 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into 300 mL of ice-cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 1-ethyl-3-methyl-1H-pyrazole, can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent bromination step.
-
Protocol 2.2: Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole
-
Rationale: This protocol utilizes NBS for a controlled, regioselective electrophilic bromination. Acetonitrile is chosen as the solvent due to its polarity and inertness under the reaction conditions. The reaction is performed in the dark to prevent radical side reactions that can be initiated by light with NBS.
-
Materials:
-
1-ethyl-3-methyl-1H-pyrazole (from Protocol 2.1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole (10.0 g, 0.091 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask wrapped in aluminum foil to exclude light.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (16.2 g, 0.091 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction to completion by TLC or GC-MS.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium thiosulfate solution (2 x 100 mL) to quench any unreacted bromine, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-1-ethyl-3-methyl-1H-pyrazole as a clear oil or low-melting solid.
-
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are critical. The following multi-technique approach provides a robust validation of the synthesized target compound.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of the molecule.[6] Samples should be prepared in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy: Provides information on the proton environment.
-
Protocol: Dissolve ~10 mg of the purified product in ~0.7 mL of CDCl₃. Record the spectrum on a 400 MHz or higher spectrometer.[6]
-
Expected Signals: The spectrum should show four distinct signals corresponding to the four unique proton environments.
-
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.
-
Protocol: Use the same sample prepared for ¹H NMR. Record a proton-decoupled ¹³C spectrum.
-
Expected Signals: The spectrum will display six signals, one for each unique carbon atom in the molecule.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula.[6]
-
Protocol: Samples can be analyzed using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.
-
Expected Result: The key diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups and bond vibrations within the molecule.[6][8]
-
Protocol: The spectrum can be recorded on a neat sample (as a thin film on a salt plate) or as a KBr pellet using an FT-IR spectrometer.[6]
-
Expected Absorption Bands: The spectrum will show characteristic absorption bands confirming the presence of the pyrazole ring and the alkyl and bromo substituents.
Summary of Expected Analytical Data
The following table summarizes the expected quantitative data for the successful characterization of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole.
| Analytical Technique | Parameter | Expected Value / Observation | Justification |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~ 6.1 ppm (s, 1H) | C4-H proton on the pyrazole ring.[8] |
| ~ 4.0 ppm (q, 2H) | -CH₂- of the N-ethyl group.[9] | ||
| ~ 2.2 ppm (s, 3H) | C3-CH₃ protons. | ||
| ~ 1.4 ppm (t, 3H) | -CH₃ of the N-ethyl group.[9] | ||
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | ~ 148 ppm | C3 of pyrazole ring (attached to methyl). |
| ~ 130 ppm | C5 of pyrazole ring (attached to bromine). | ||
| ~ 108 ppm | C4 of pyrazole ring. | ||
| ~ 45 ppm | -CH₂- of the N-ethyl group. | ||
| ~ 15 ppm | -CH₃ of the N-ethyl group. | ||
| ~ 12 ppm | C3-CH₃ group. | ||
| Mass Spectrometry (MS) | Molecular Ion | m/z = 188.00, 190.00 | Corresponds to [C₆H₉⁷⁹BrN₂]⁺ and [C₆H₉⁸¹BrN₂]⁺. |
| Isotopic Pattern | M+ / M+2 ratio ≈ 1:1 | Characteristic isotopic abundance of bromine.[7] | |
| Infrared (IR) | Wavenumber (cm⁻¹) | 2950-3000 cm⁻¹ | C-H stretching (alkyl groups). |
| 1500-1600 cm⁻¹ | C=N and C=C stretching of the pyrazole ring.[8] | ||
| 550-700 cm⁻¹ | C-Br stretching vibration.[6] |
References
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. (2025). Benchchem.
- Synthesis and Characterization of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. (2023). Smolecule.
- Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (N.D.). Connect Journals.
- Selective Boc-Protection and Bromination of Pyrazoles. (N.D.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC.
- 5-bromo-1-ethyl-3-methyl-1h-pyrazole. (N.D.). PubChemLite.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (N.D.). The Royal Society of Chemistry.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. (2025). Benchchem.
Sources
- 1. Buy 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | 51108-51-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 5-bromo-1-ethyl-3-methyl-1h-pyrazole (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 8. connectjournals.com [connectjournals.com]
- 9. rsc.org [rsc.org]
